Structural Uniqueness: Absence from Patented Sulfonylpyrrolidine Chemotypes Confers IP-Differentiation
The target compound incorporates a 5-chloro-2-methoxybenzoyl amide moiety at the pyrrolidine N-position and a 3-methanesulfonyl group, whereas the two most prominent patented sulfonylpyrrolidine classes feature either 1-sulfonyl (not 1-benzoyl) pyrrolidines for mGluR affinity (WO2002100848, US20030212066) or arylsulfonyl-benzamide hybrids for PTPN2/PTPN1 inhibition (US10954202) [1][2]. No compound in either patent family bears the exact 5-chloro-2-methoxybenzoyl + 3-methanesulfonyl combination, making this compound a structurally distinct chemotype [3].
| Evidence Dimension | Chemical structure / Markush formula coverage |
|---|---|
| Target Compound Data | 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine |
| Comparator Or Baseline | WO2002100848/US20030212066 mGluR-active series (1-sulfonylpyrrolidines); US10954202 PTPN2/PTPN1 inhibitor series (predominantly arylsulfonyl-benzamide hybrids) |
| Quantified Difference | 0 of 0 comparator patents contain the target compound in their Markush claims (qualitative structural absence) |
| Conditions | Patent document structural analysis (Markush formula comparison) |
Why This Matters
A structurally distinct chemotype offers freedom-to-operate advantages and the potential for novel selectivity/pharmacology that cannot be achieved with already-patented in-class compounds.
- [1] US20030212066A1 — 1-Sulfonyl pyrrolidine derivatives demonstrating affinity towards metabotropic glutamate receptors. F. Hoffmann-La Roche AG, 2003. View Source
- [2] US10954202B2 — Protein tyrosine phosphatase inhibitors (PTPN2/PTPN1) and methods of use thereof. Calico Life Sciences LLC, 2021. View Source
- [3] WO2002100848A1 — Sulfonylpyrrolidine derivatives as mGluR modulators. F. Hoffmann-La Roche AG, 2002. View Source
